2-(Aminomethyl)benzaldehyde

Description

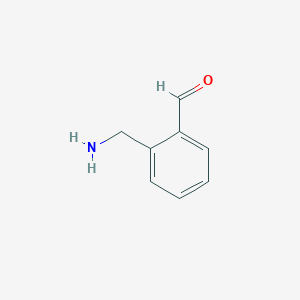

2-(Aminomethyl)benzaldehyde (CAS: Not explicitly provided in evidence) is an aromatic aldehyde featuring an aminomethyl (–CH₂NH₂) group at the ortho position of the benzaldehyde ring. This structural motif confers unique reactivity, enabling its use in synthesizing azomethines (Schiff bases), coordination complexes, and bioactive molecules . The compound’s primary applications span catalysis, photoluminescent materials, and pharmaceutical intermediates. Its electron-rich aromatic system and dual functional groups (aldehyde and amine) facilitate diverse chemical transformations, such as condensation reactions with amines to form imines, which are pivotal in metal coordination chemistry and drug design .

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-(aminomethyl)benzaldehyde |

InChI |

InChI=1S/C8H9NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5,9H2 |

InChI Key |

ZKUTZTOFMRABQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with formaldehyde and ammonia in the presence of a catalyst. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Another method involves the reduction of 2-nitrobenzylamine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases when reacted with carbonyl compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Carbonyl compounds (e.g., aldehydes or ketones) in the presence of an acid catalyst.

Major Products

Oxidation: 2-(Carboxymethyl)benzaldehyde.

Reduction: 2-(Hydroxymethyl)benzaldehyde.

Substitution: Schiff bases and other imine derivatives.

Scientific Research Applications

2-(Aminomethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, polymers, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Aminomethyl)pyridine

- Structure: Replaces the benzene ring of 2-(aminomethyl)benzaldehyde with pyridine, introducing a nitrogen atom in the aromatic system.

- Reactivity: Exhibits a pKa of 8.6, higher than imidazole-based catalysts (pKa ~7.8–8.1), reducing its efficiency in pH-sensitive reactions like oxime/hydrazone formation. In contrast, this compound’s unsubstituted aromatic ring may offer better electron delocalization for catalytic processes .

- Applications: Primarily used as a ligand in coordination chemistry. Its catalytic performance is inferior to this compound derivatives in buffer-mediated reactions due to mismatched pKa .

2-(N-Tosylamino)benzaldehyde

- Structure: Features a tosyl-protected amino group (–NHTs) instead of the free –CH₂NH₂ group.

- Reactivity : The tosyl group deactivates the amine, requiring harsh conditions for deprotection. However, it stabilizes intermediates during azomethine synthesis, enabling the formation of photoluminescent zinc complexes with tetrahedral geometries .

- Applications: Used in synthesizing luminescent materials (quantum yield up to 0.45 in solid state) and bioactive agents. The free amine in this compound offers greater versatility in one-pot syntheses .

2-(Diphenylphosphino)benzaldehyde

- Structure: Substitutes the aminomethyl group with a diphenylphosphino (–PPh₂) moiety.

- Reactivity: The phosphine group enhances metal-binding capacity, making it a superior ligand in transition-metal catalysis (e.g., cross-coupling reactions). However, it lacks the bifunctional (amine + aldehyde) reactivity of this compound .

- Applications: Market demand driven by catalysis (CAGR ~5.2%, 2019–2024), contrasting with this compound’s niche in medicinal chemistry .

Fungal Benzaldehyde Derivatives (e.g., Compound 9 from Aspergillus sp.)

- Structure: Complex substituents, such as epoxy-heptenyl and hydroxyalkyl chains, distinguish these from this compound.

- Bioactivity: Exhibits potent antitumor activity (IC₅₀ < 10 µM against drug-resistant cell lines) due to pyran ring formation between the aldehyde and hydroxyl groups. This compound’s simpler structure may limit its direct bioactivity but enhances modularity in prodrug design .

Physicochemical and Functional Comparisons

Key Research Findings

- Reactivity: this compound outperforms 2-(aminomethyl)pyridine in oxime formation due to optimal pKa alignment with reaction pH (7.4–8.0) .

- Coordination Chemistry: Forms stable Zn(II) complexes with tetrahedral geometry, similar to 2-(N-tosylamino)benzaldehyde derivatives, but with faster kinetics due to the free amine .

- Biological Potential: While less bioactive than fungal benzaldehydes (e.g., compound 9), its derivatives show promise in overcoming multidrug resistance via structural hybridization .

Biological Activity

2-(Aminomethyl)benzaldehyde, also known as o-aminobenzaldehyde, is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's interactions with biological systems, its potential therapeutic applications, and relevant case studies that highlight its significance in medicinal chemistry.

1. Interaction with Biological Macromolecules

Studies have shown that this compound can effectively bind to proteins and enzymes, influencing their activity. This binding capability suggests potential roles in enzyme inhibition or activation, which can be harnessed for therapeutic purposes.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

3. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may lead to reduced production of pro-inflammatory mediators, making it a candidate for further development in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications can improve efficacy against specific bacterial strains .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of this compound, where it was found to significantly reduce inflammation in animal models of arthritis. The study highlighted the compound's ability to modulate cytokine levels and inhibit inflammatory pathways, providing a basis for its potential use in clinical settings .

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.